molecular formula C21H24N4O5S B3410637 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide CAS No. 898413-40-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide

Cat. No.: B3410637
CAS No.: 898413-40-6
M. Wt: 444.5 g/mol
InChI Key: SOHOJJPMAUHYLV-UHFFFAOYSA-N
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Description

The compound N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide features a 1-acetyl-1,2,3,4-tetrahydroquinoline (THQ) core linked via an ethanediamide bridge to a 4-sulfamoylphenethyl group.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-14(26)25-12-2-3-16-6-7-17(13-19(16)25)24-21(28)20(27)23-11-10-15-4-8-18(9-5-15)31(22,29)30/h4-9,13H,2-3,10-12H2,1H3,(H,23,27)(H,24,28)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHOJJPMAUHYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring system.

    Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Sulfonamide: The final step involves coupling the acetylated tetrahydroquinoline with a sulfonamide derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(4-sulfamoylphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with enzyme active sites, while the tetrahydroquinoline moiety can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Moieties

Compounds sharing the THQ core (e.g., 21–25 from ) exhibit structural parallels but differ in substituents and linkers:

  • Compound 21 : A benzamide-linked THQ derivative with a 2,3-dimethylphenyl group. It inhibits CA isoforms (I, II, IV, IX) and has a high melting point (220–221°C), indicative of crystallinity and stability .
  • Compound 24: A methanesulfonamide-THQ derivative (melting point: 236–237°C). Its sulfonamide group enhances CA inhibition compared to non-sulfonamide analogs .

Key Differences : The target compound’s ethanediamide linker and acetylated THQ may confer distinct solubility and binding modes compared to these analogs.

Sulfamoylphenyl-Containing Acetamides

–5 describes sulfamoylphenyl acetamides with varied heterocyclic substituents:

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) : Features a sulfamoylphenyl group and oxotetrahydrofuran substituent. Lower melting point (174–176°C) and moderate yield (57%) suggest reduced crystallinity compared to THQ derivatives .
  • Compounds 1, 8–13 (): Benzothiazole-, pyrazole-, and thiadiazole-linked acetamides. Melting points range from 128.4°C to 238.7°C, with yields of 59–74%. These highlight the versatility of sulfamoylphenyl groups in accommodating diverse heterocycles .

Ethanediamide Linkers vs. Acetamide Linkers

While acetamide linkers dominate in the cited evidence (e.g., –6), ethanediamides are less common. For example:

  • Compound 20 (): A cyanoacrylamide derivative with a 4-fluorophenyl group (yield: 83%). The α,β-unsaturated system may enhance electrophilic reactivity compared to the target compound’s saturated ethanediamide bridge .

Key Insight : The ethanediamide linker in the target compound could improve solubility by introducing hydrogen-bonding sites, though this requires experimental validation.

Melting Points and Stability

  • THQ derivatives generally exhibit higher melting points (>200°C) due to planar aromatic systems and hydrogen-bonding sulfonamide groups .
  • Acetamides with flexible linkers (e.g., compound 10, 128.4°C) have lower melting points, suggesting reduced crystallinity .
  • The target compound’s melting point is expected to align with THQ derivatives (e.g., 220–240°C) given its rigid core.

Data Table: Comparative Analysis of Key Compounds

Compound ID Core Structure Linker Type Melting Point (°C) Yield (%) Key Feature
Target Compound Acetyl-THQ + sulfamoylphenyl Ethanediamide Unknown Unknown Flexible linker, acetylated THQ
21 (Ev1) THQ + benzamide Benzamide 220–221 N/A CA inhibition
24 (Ev1) THQ + methanesulfonamide Sulfonamide 236–237 N/A High crystallinity
3 (Ev3) Oxotetrahydrofuran Acetamide 174–176 57 Moderate yield
1 (Ev4) Ethoxybenzothiazole Acetamide 144.2 59 Heterocyclic substituent
20 (Ev6) Cyanoacrylamide α,β-Unsaturated Data incomplete 83 Electrophilic reactivity

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H24N4O5S
Molecular Weight428.50 g/mol
LogP2.825
Polar Surface Area54.556 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can bind to the active sites of various enzymes, inhibiting their function. This characteristic is particularly relevant in the context of antibacterial and antitumor activities.
  • Receptor Binding : The tetrahydroquinoline moiety may facilitate binding to certain receptors, modulating signal transduction pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. Studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The structural similarity to known anticancer agents allows for the hypothesis that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives. Results indicated that compounds similar to this compound displayed promising inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Antitumor Mechanisms : In vitro studies have demonstrated that compounds with a tetrahydroquinoline structure can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
  • Synergistic Effects : Research has also explored the potential synergistic effects when combined with other chemotherapeutic agents. Such combinations may enhance therapeutic efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including (1) functionalization of the tetrahydroquinoline core via acetylation, (2) coupling of the sulfamoylphenyl ethyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt), and (3) purification via HPLC or recrystallization. Key parameters include temperature (60–80°C for amidation), solvent choice (dichloromethane or DMF for solubility), and pH control to minimize side reactions. Yield optimization requires monitoring via TLC or LC-MS .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of acetyl (δ ~2.1 ppm for CH3), tetrahydroquinoline aromatic protons (δ 6.5–7.5 ppm), and sulfamoyl groups (δ ~7.3 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the ethanediamide linkage.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .

Q. What preliminary assays are used to assess biological activity?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) with IC50 determination.
  • Cellular viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding studies using radiolabeled ligands to quantify affinity (Ki values) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding stability in different protein conformations (e.g., COX-2 active vs. inactive states).
  • Free Energy Perturbation (FEP) : Compare binding affinities across isoforms or mutants to explain selectivity discrepancies.
  • Meta-analysis : Cross-reference experimental conditions (e.g., buffer pH, assay temperature) from conflicting studies to identify confounding variables .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • CYP450 Metabolism Studies : Use liver microsomes to identify metabolic hotspots (e.g., acetyl group hydrolysis) and block them with fluorination or methyl substitution.
  • LogP Adjustment : Modify sulfamoylphenyl substituents to balance hydrophilicity (e.g., –SO2NH2 vs. –SO2NHR) .

Q. How do structural analogs inform structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative Table :
Analog SubstituentBioactivity TrendKey Finding
4-Fluorophenyl ()↑ COX-2 inhibition (IC50 = 0.8 µM)Electron-withdrawing groups enhance target affinity.
2,4,6-Trimethylphenyl ()↓ Solubility, ↑ cytotoxicitySteric bulk improves membrane penetration but reduces aqueous stability.
  • 3D-QSAR Models : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields driving activity .

Q. What crystallographic techniques elucidate binding modes with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) using SHELX for refinement. Key steps include:
  • Crystal Soaking : Incubate pre-formed protein crystals with the compound (1–10 mM in reservoir solution).
  • Data Collection : Resolve to ≤2.0 Å to visualize hydrogen bonds (e.g., between sulfamoyl and Arg120).
  • SHELXL Refinement : Apply anisotropic B-factors and TWIN commands for twinned datasets .

Data Contradiction and Resolution

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Re-test under uniform conditions (e.g., 37°C, pH 7.4, 1% DMSO).
  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for direct binding kinetics (ka/kd) alongside enzymatic assays.
  • Batch Analysis : Compare compound purity (via HPLC) across studies; impurities >2% can skew results .

Experimental Design Considerations

Q. What controls are critical in in vivo efficacy studies?

  • Methodological Answer :

  • Pharmacokinetic Controls : Include vehicle (e.g., PEG-400) and positive controls (e.g., celecoxib for COX-2).
  • Dose Escalation : Test 3–5 doses (e.g., 10–100 mg/kg) with plasma sampling for AUC calculations.
  • Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) at 24/48-hour intervals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide

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